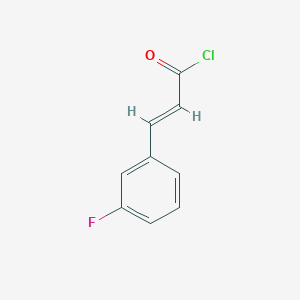

3-Fluorocinnamoyl chloride

描述

Contextual Significance of Fluorine in Organic Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. chinesechemsoc.org Fluorine is the most electronegative element and has a small atomic radius, similar to that of hydrogen. beilstein-journals.org Consequently, the carbon-fluorine (C-F) bond is one of the strongest single covalent bonds in organic chemistry, conferring exceptional thermal and oxidative stability to fluorinated compounds. lew.ro

In the realms of pharmaceuticals and agrochemicals, the incorporation of fluorine atoms can enhance a molecule's metabolic stability, lipophilicity, and bioavailability. chinesechemsoc.orgbeilstein-journals.org This is because the C-F bond is resistant to metabolic cleavage, and the presence of fluorine can block sites of oxidation. It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The development of efficient methods for the selective introduction of fluorine into organic substrates is, therefore, a crucial area of research in synthetic organic chemistry. chinesechemsoc.org20.210.105

The Role of Cinnamoyl Chlorides as Reactive Synthons

Cinnamoyl chlorides are valuable reactive intermediates, or synthons, in organic synthesis. The acyl chloride functional group is highly electrophilic, making it susceptible to nucleophilic acyl substitution reactions. smolecule.com This reactivity allows for the facile formation of a variety of derivatives, including esters, amides, and ketones, by reaction with alcohols, amines, and organometallic reagents, respectively. smolecule.comresearchgate.net

Furthermore, the α,β-unsaturated carbonyl system of the cinnamoyl framework enables participation in conjugate addition reactions (Michael additions) and cycloaddition reactions, such as the Diels-Alder reaction. This dual reactivity makes cinnamoyl chlorides versatile building blocks for the synthesis of a wide array of complex organic molecules. The general synthesis of cinnamoyl chlorides often involves the reaction of the corresponding cinnamic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. prepchem.comnii.ac.jp

Research Landscape and Scope Pertaining to 3-Fluorocinnamoyl Chloride

The research landscape for this compound is primarily centered on its application as an intermediate in the synthesis of more complex molecules with potential biological activity or unique material properties. smolecule.com Its structural features, namely the reactive acyl chloride and the fluorinated cinnamoyl group, make it a target for synthetic chemists exploring the impact of fluorine substitution on molecular properties.

Studies have utilized this compound in the synthesis of various derivatives. For instance, it has been reacted with allylamine (B125299) to produce 3-fluoro-N-allylcinnamamide. prepchem.com It has also been employed in the preparation of bicyclic lactams through a novel Schmidt reaction involving the acylation of cyclic ketone enolates. researchgate.net Furthermore, cinnamoyl chlorides, in general, are used in the synthesis of N-cinnamoyl-3,5-diaryl-2-pyrazolines, which have shown biological activity. rasayanjournal.co.in

The presence of the fluorine atom at the 3-position influences the electronic properties of the molecule, which can affect its reactivity and the properties of its derivatives compared to unsubstituted or differently substituted cinnamoyl chlorides. smolecule.com Research involving this compound often implicitly investigates these "fluorine effects" on reaction outcomes and product characteristics. rsc.org While not as extensively studied as some other fluorinated compounds, this compound remains a relevant and valuable tool for synthetic chemists.

| Property | Value |

| IUPAC Name | (E)-3-(3-fluorophenyl)prop-2-enoyl chloride |

| CAS Number | 13565-05-4 |

| Molecular Formula | C₉H₆ClFO |

| Molecular Weight | 184.59 g/mol |

| Appearance | Light yellow oil |

| Boiling Point | 90 °C at 0.1 mmHg |

| Melting Point | 42-46 °C |

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3-fluorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOVOKZDYQTGTL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257102 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-05-4, 39098-87-8 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39098-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluorocinnamoyl Chloride

Established Synthetic Routes to 3-Fluorocinnamoyl Chloride

The most common and well-established method for synthesizing this compound involves the direct chlorination of 3-fluorocinnamic acid. This approach is widely adopted due to its reliability and the commercial availability of the starting material.

Precursor Compounds and Substrate Preparation

The primary precursor for the synthesis of this compound is 3-fluorocinnamic acid . This starting material can be prepared through various synthetic routes, including the Perkin reaction and the Heck reaction.

The Perkin reaction offers a classical approach to synthesizing cinnamic acids and their derivatives. wikipedia.orgorganicreactions.orgiitk.ac.inlongdom.orglongdom.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid which acts as a base catalyst. wikipedia.orglongdom.orglongdom.org For the synthesis of 3-fluorocinnamic acid, 3-fluorobenzaldehyde (B1666160) is reacted with acetic anhydride in the presence of an alkali acetate. wikipedia.org

Alternatively, the Heck reaction , a palladium-catalyzed cross-coupling reaction, provides a more modern and versatile method. organic-chemistry.orglibretexts.orgsynarchive.comnih.gov This reaction couples an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orgsynarchive.com In this context, 3-fluorobromobenzene or 3-fluoroiodobenzene can be coupled with acrylic acid or its esters, followed by hydrolysis, to yield 3-fluorocinnamic acid. The Heck reaction is known for its high degree of stereoselectivity, typically favoring the formation of the trans (E) isomer of the cinnamic acid derivative. organic-chemistry.org

Reagent Systems and Reaction Conditions for Acyl Chloride Formation

The conversion of 3-fluorocinnamic acid to this compound is accomplished using a variety of chlorinating agents. The most commonly employed reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). wikipedia.orgcommonorganicchemistry.com

Thionyl chloride is a widely used reagent for this transformation. wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which helps to drive the reaction to completion. rsc.org A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. google.com

Oxalyl chloride is another effective reagent for the synthesis of acyl chlorides and is often considered a milder and more selective alternative to thionyl chloride. wikipedia.orgcommonorganicchemistry.com The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature. commonorganicchemistry.com Similar to the thionyl chloride method, a catalytic amount of DMF is used. The reaction with oxalyl chloride also produces gaseous byproducts, carbon monoxide (CO) and carbon dioxide (CO₂), along with hydrogen chloride. wikipedia.org

Phosphorus pentachloride (PCl₅) is a more reactive but less selective chlorinating agent that can also be used for this conversion. smolecule.com

| Reagent | Typical Conditions | Catalyst | Byproducts |

| Thionyl chloride (SOCl₂) | Reflux in neat reagent or inert solvent | DMF (catalytic) | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | Room temperature in inert solvent (e.g., DCM) | DMF (catalytic) | CO, CO₂, HCl |

| Phosphorus pentachloride (PCl₅) | Varies, often milder conditions | None typically required | POCl₃, HCl |

Alternative and Developing Synthetic Strategies

While the direct chlorination of 3-fluorocinnamic acid is the standard approach, alternative strategies are being explored to improve efficiency and expand the scope of synthesis.

One alternative route involves a two-step process starting from cinnamic acid. smolecule.com In this method, cinnamic acid is first converted to cinnamoyl chloride using a standard chlorinating agent. The resulting cinnamoyl chloride is then subjected to a fluorination reaction to introduce the fluorine atom at the 3-position of the aromatic ring. smolecule.com This approach may be advantageous if cinnamic acid is a more readily available or cost-effective starting material.

Another potential strategy could involve the synthesis of this compound directly from 3-fluorobenzaldehyde, bypassing the isolation of 3-fluorocinnamic acid. A patented process for a similar compound, 3-chloro-4-fluorobenzoyl chloride, describes the reaction of 4-fluorobenzaldehyde (B137897) with a chlorinating agent in the presence of a free-radical initiator. researchgate.netgoogle.com A similar approach could potentially be adapted for the synthesis of this compound.

Optimization and Efficiency Considerations in Synthesis

Optimizing the synthesis of this compound involves several key considerations to maximize yield, purity, and cost-effectiveness, while minimizing environmental impact.

Catalysis: The use of catalysts such as DMF in the reaction with thionyl chloride or oxalyl chloride significantly increases the reaction rate. wikipedia.orggoogle.com Research into more efficient and recyclable catalysts is an ongoing area of interest. Brønsted acids have also been shown to catalyze the chlorination of aromatic carboxylic acids with thionyl chloride, offering a potentially cheaper alternative to traditional catalysts. tandfonline.com

Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial for optimizing the yield and minimizing the formation of impurities. For instance, in the synthesis of related acyl chlorides, adjusting these parameters can significantly impact the outcome.

Purification: The purification of this compound, typically achieved through distillation under reduced pressure, is a critical step to obtain a high-purity product. Optimizing the distillation conditions helps to remove unreacted starting materials and byproducts.

Chemical Reactivity and Mechanistic Pathways of 3 Fluorocinnamoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 3-fluorocinnamoyl chloride. masterorganicchemistry.com These reactions proceed with a variety of nucleophiles, leading to the formation of other carboxylic acid derivatives such as esters, amides, and anhydrides. The high reactivity of the acyl chloride group makes these transformations efficient and often rapid. youtube.com

The fundamental mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon of the this compound. This breaks the carbon-oxygen π bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgkhanacademy.org

Elimination of the Leaving Group: In the second step, the tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is expelled as the leaving group. khanacademy.orglibretexts.org Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. youtube.com

Figure 1. General Addition-Elimination Mechanism.

Figure 1. General Addition-Elimination Mechanism.

When this compound reacts with water as the nucleophile, it undergoes hydrolysis to form 3-fluorocinnamic acid and hydrochloric acid. This reaction is typically vigorous and rapid.

The mechanism follows the general addition-elimination pathway, where a water molecule attacks the carbonyl carbon to form a tetrahedral intermediate. A proton is then transferred from the attacking water molecule to another water molecule, followed by the elimination of the chloride ion.

The kinetics of solvolysis for similar acyl chlorides can be complex. While often exhibiting first-order kinetics, some reactions in solvent mixtures can show contributions from processes that are second-order or even third-order with respect to the nucleophilic solvent. mdpi.comrsc.org A third-order mechanism suggests that a second solvent molecule acts as a general base, assisting in the deprotonation of the nucleophile as it attacks the substrate. mdpi.com

Esterification occurs when this compound reacts with an alcohol. This reaction is an efficient method for synthesizing esters, such as ethyl 3-fluorocinnamate from the reaction with ethanol. chemguide.co.uk The reaction is generally much faster and more efficient than the Fischer esterification of the parent carboxylic acid. commonorganicchemistry.com

The mechanism is a classic nucleophilic acyl substitution. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the chloride ion. chemguide.co.uk A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion. fishersci.co.uk

Table 1: Comparison of Methods for Ester Synthesis

| Method | Reactants | Conditions | Byproduct | Speed |

|---|---|---|---|---|

| Acyl Chloride Esterification | This compound + Alcohol | Often at room temperature, with a base | HCl | Fast/Vigorous chemguide.co.uk |

| Fischer Esterification | 3-Fluorocinnamic Acid + Alcohol | Acid catalyst, heat, often requires water removal | Water | Slow and Reversible chemguide.co.uk |

The reaction of this compound with ammonia, a primary amine, or a secondary amine yields a corresponding amide. fishersci.co.uk For instance, reacting it with ethylamine produces N-ethyl-3-fluorocinnamide. These reactions are typically very fast and exothermic. libretexts.org

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, forming the characteristic tetrahedral intermediate. libretexts.org This is followed by the elimination of the chloride ion. Because the reaction produces hydrochloric acid, which would protonate the starting amine, two equivalents of the amine are generally used. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl, forming an ammonium salt. libretexts.orgfishersci.co.uk

Influence of Fluorine Substitution on Reactivity and Selectivity

The presence of a fluorine atom on the aromatic ring significantly modifies the chemical properties of the molecule. rsc.org In this compound, the fluorine is at the meta position relative to the cinnamoyl group.

Influence on Reactivity: Fluorine is the most electronegative element, and its primary influence on the reactivity of the acyl chloride group is through its strong electron-withdrawing inductive effect (-I effect). sci-hub.boxnih.gov

Increased Electrophilicity: The -I effect of the fluorine atom withdraws electron density from the phenyl ring. This effect is transmitted to the carbonyl carbon, making it more electron-deficient (more electrophilic).

Enhanced Reaction Rate: A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles. Consequently, this compound is expected to be more reactive in nucleophilic acyl substitution reactions than the unsubstituted cinnamoyl chloride. The electron-withdrawing substituent stabilizes the transition state of the addition step. rsc.org

Influence on Selectivity: While the fluorine atom primarily impacts the rate of reaction at the acyl chloride group, it can also influence selectivity in other potential reactions. For reactions involving the aromatic ring (e.g., electrophilic aromatic substitution), the fluorine atom acts as a deactivator due to its inductive effect but an ortho-, para-director due to its resonance effect. However, for the reactions discussed herein, the dominant effect is the enhancement of the carbonyl group's reactivity. The fluorine substitution can bring about new reactivities and transformations that cannot be achieved in its non-fluorinated counterparts. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluorocinnamic acid |

| Ammonia |

| Cinnamoyl chloride |

| Ethanol |

| Ethyl 3-fluorocinnamate |

| Ethylamine |

| Hydrochloric acid |

| N-ethyl-3-fluorocinnamide |

| Pyridine |

| Triethylamine |

Catalysis in Transformations Involving this compound

The reactivity of this compound can be significantly enhanced and controlled through the use of various catalytic systems. These catalysts play a crucial role in facilitating a range of chemical transformations, from carbon-carbon bond formation to asymmetric synthesis, by providing alternative reaction pathways with lower activation energies.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Cross-Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been employed in the synthesis of complex molecules, including chalcones. researchgate.net The Mizoroki-Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and is a method for substituting alkenes. wikipedia.org

The general mechanism for the Heck reaction involves several key steps:

Oxidative addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide. diva-portal.org

Olefin insertion: The palladium complex then coordinates with the alkene. diva-portal.org

β-Hydride elimination: This step forms the desired product and a palladium hydride species. diva-portal.org

Reductive elimination: The base regenerates the active Pd(0) catalyst. diva-portal.org

The efficiency and selectivity of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.orgorganic-chemistry.org For example, different palladium catalysts and ligands can be used to optimize the yield and stereoselectivity of the Heck reaction. organic-chemistry.org

In the context of this compound, palladium-catalyzed reactions like the Suzuki and Heck couplings can be utilized to synthesize a variety of derivatives. researchgate.net The Suzuki coupling, for instance, can be used to create chalcones by reacting cinnamoyl chloride with phenylboronic acids. nih.gov While specific examples detailing the use of this compound in these reactions are not abundant in the provided search results, the general principles of these palladium-catalyzed cross-coupling reactions are applicable. researchgate.netekb.eg

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Product Type |

| Heck Reaction | Unsaturated halide, Alkene | Palladium catalyst, Base | Substituted alkene |

| Suzuki Coupling | Organoboron compound, Halide | Palladium catalyst, Base | Biaryl, Vinylarene, etc. |

| Sonogashira Coupling | Terminal alkyne, Aryl/vinyl halide | Palladium catalyst, Copper co-catalyst, Base | Disubstituted alkyne |

| Stille Coupling | Organotin compound, Halide | Palladium catalyst | Various C-C coupled products |

Iridium-Catalyzed Asymmetric Transformations

Iridium catalysts have emerged as powerful tools for asymmetric synthesis, enabling the preparation of chiral molecules with high enantioselectivity. rsc.orgnih.gov These catalysts are particularly effective in asymmetric hydrogenation reactions. rsc.org For instance, iridium complexes with chiral ligands can catalyze the asymmetric hydrogenation of fluorinated allylic alcohols to produce chiral 1,2-fluorohydrins in excellent yields and enantioselectivities. rsc.org

While the direct asymmetric transformation of this compound using iridium catalysts is not explicitly detailed in the provided search results, the principles of iridium-catalyzed asymmetric reactions on similar fluorinated substrates are relevant. researchgate.netnih.gov For example, iridium-catalyzed carbonyl (2-fluoro)allylations can be performed from the alcohol or aldehyde oxidation level via transfer hydrogenation. researchgate.net This suggests that derivatives of this compound could potentially undergo similar enantioselective transformations.

The field of asymmetric synthesis of fluorine-containing compounds has seen significant advancements, with various strategies being developed. nih.govchimia.chrsc.org Iridium-catalyzed reactions represent a key approach in this area, offering methods to introduce fluorine-containing stereogenic centers with high levels of control. nih.govorganic-chemistry.org

Electrophilic Catalysis Considerations

Lewis acid catalysis plays a fundamental role in a wide range of organic reactions by activating electrophiles. wikipedia.org Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄), function as electron pair acceptors, increasing the reactivity of substrates towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

In reactions involving acyl chlorides like this compound, Lewis acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This activation is crucial for reactions such as the Friedel-Crafts acylation, where an acyl group is introduced onto an aromatic ring. nih.gov The general mechanism involves the formation of a highly reactive acylium ion or a polarized acyl chloride-Lewis acid complex, which then undergoes electrophilic aromatic substitution. masterorganicchemistry.com

The choice of Lewis acid can influence the outcome of the reaction, and a variety of Lewis acids have been developed for specific applications, including those designed for recyclability and use in environmentally benign systems. nih.govresearchgate.net While direct studies on the electrophilic catalysis of this compound are not extensively covered in the provided results, the principles of Lewis acid activation of acyl chlorides are well-established and directly applicable. wikipedia.orgmaynoothuniversity.ie The presence of the fluorine atom on the phenyl ring may influence the reactivity and regioselectivity of such reactions. Additionally, organocatalysts can be employed to tune the reactivity of electrophilic chlorinating agents like sulfuryl chloride, suggesting potential for similar control in reactions involving this compound. researchgate.netnih.gov

Table 2: Common Lewis Acids in Electrophilic Catalysis

| Lewis Acid | Chemical Formula | Typical Applications |

| Aluminum Chloride | AlCl₃ | Friedel-Crafts reactions, Diels-Alder reactions |

| Boron Trifluoride | BF₃ | Diels-Alder reactions, Aldol (B89426) reactions |

| Tin(IV) Chloride | SnCl₄ | Friedel-Crafts reactions, Ene reactions |

| Titanium(IV) Chloride | TiCl₄ | Aldol reactions, Mukaiyama aldol addition |

| Zinc Chloride | ZnCl₂ | Diels-Alder reactions, Fischer indole synthesis |

Strategic Applications in the Synthesis of Advanced Organic Molecules

Derivatization of 3-Fluorocinnamoyl Chloride for Complex Compound Synthesis

The reactivity of the acyl chloride functional group in this compound makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity is harnessed to synthesize a wide range of derivatives, including esters, amides, and chalcones, which are often intermediates in the synthesis of more complex and biologically active molecules.

Synthesis of Fluorinated Cinnamoyl Esters

The esterification of this compound is a straightforward yet powerful method for introducing the 3-fluorocinnamoyl moiety into molecules containing hydroxyl groups. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the oxygen atom of an alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of an ester linkage.

The general reaction scheme involves the treatment of this compound with an alcohol, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

General Reaction:

This methodology allows for the synthesis of a wide variety of fluorinated cinnamoyl esters by simply varying the alcohol component. These esters can serve as key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Table 1: Examples of Fluorinated Cinnamoyl Ester Synthesis

| Alcohol (R-OH) | Base | Product |

| Methanol | Pyridine | Methyl 3-fluorocinnamate |

| Ethanol | Triethylamine | Ethyl 3-fluorocinnamate |

| Isopropanol | Pyridine | Isopropyl 3-fluorocinnamate |

| Phenol | Triethylamine | Phenyl 3-fluorocinnamate |

Synthesis of Fluorinated Cinnamoyl Amides

Similar to ester synthesis, this compound readily reacts with primary and secondary amines to form the corresponding amides. This amidation reaction is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active compounds. The reaction proceeds through a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride.

The synthesis is typically carried out by adding the acyl chloride to a solution of the amine, often in the presence of a base to scavenge the generated HCl. The choice of solvent and base can be optimized to achieve high yields and purity of the desired amide.

General Reaction:

The versatility of this reaction allows for the creation of a large library of fluorinated cinnamoyl amides with diverse functionalities, depending on the nature of the amine used.

Table 2: Synthesis of Representative Fluorinated Cinnamoyl Amides

| Amine (R¹R²NH) | Base | Product |

| Ammonia | - | 3-Fluorocinnamide |

| Aniline | Pyridine | N-Phenyl-3-fluorocinnamide |

| Diethylamine | Triethylamine | N,N-Diethyl-3-fluorocinnamide |

| Morpholine | Triethylamine | (3-Fluorocinnamoyl)morpholine |

Formation of Fluorinated Chalcones and Related Structures

This compound is a valuable precursor for the synthesis of fluorinated chalcones, which are α,β-unsaturated ketones with two aromatic rings. Chalcones are known for their broad spectrum of biological activities. One of the primary methods for synthesizing chalcones from this compound is through a Friedel-Crafts acylation reaction. researchgate.netlibretexts.orglibretexts.org

In this reaction, this compound acts as the acylating agent, reacting with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.comorganic-chemistry.org The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution on the second aromatic ring to form the chalcone (B49325) skeleton.

General Reaction:

The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic substrate. This method provides a direct route to a variety of fluorinated chalcones with different substitution patterns on the second aromatic ring.

Table 3: Examples of Fluorinated Chalcone Synthesis via Friedel-Crafts Acylation

| Aromatic Compound | Lewis Acid | Major Product |

| Benzene | AlCl₃ | 1-Phenyl-3-(3-fluorophenyl)prop-2-en-1-one |

| Toluene | AlCl₃ | 1-(p-Tolyl)-3-(3-fluorophenyl)prop-2-en-1-one |

| Anisole | AlCl₃ | 1-(4-Methoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one |

| Naphthalene | AlCl₃ | 1-(Naphthalen-1-yl)-3-(3-fluorophenyl)prop-2-en-1-one |

Preparation of Other Fluorinated Cinnamoyl Adducts

Beyond esters, amides, and chalcones, this compound can be utilized to prepare a variety of other adducts. For instance, the chalcones derived from this compound can undergo further reactions to form heterocyclic compounds. A notable example is the synthesis of pyrazolines. researchgate.net Treatment of a fluorinated chalcone with hydrazine (B178648) hydrate (B1144303) in a suitable solvent leads to a condensation and subsequent cyclization reaction, affording a pyrazoline ring system.

Reaction Scheme:

These pyrazoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

This compound as a Building Block for Diverse Scaffolds

The strategic placement of the fluorine atom and the reactive acyl chloride group makes this compound a valuable building block for constructing diverse molecular scaffolds. The 3-fluorocinnamoyl unit can be incorporated into larger molecules, influencing their conformation, lipophilicity, and metabolic stability.

For example, the chalcones synthesized from this compound can serve as Michael acceptors, allowing for the addition of various nucleophiles to the β-carbon of the α,β-unsaturated system. This reactivity opens up pathways to a wide range of more complex structures.

Furthermore, the double bond in the cinnamoyl backbone can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to complex polycyclic systems. wikipedia.orgsigmaaldrich.com

Integration into Multi-Step Synthetic Sequences

The derivatives of this compound, particularly the esters and amides, often serve as key intermediates in multi-step synthetic sequences. The fluorinated cinnamoyl moiety can be carried through several synthetic transformations, ultimately becoming part of a larger, more complex target molecule.

For instance, a fluorinated cinnamoyl ester can be reduced to the corresponding alcohol, which can then be further functionalized. Similarly, the double bond can be hydrogenated or epoxidized, leading to a variety of saturated and functionalized derivatives. The presence of the fluorine atom can be advantageous in these sequences, as it is generally stable to many common reaction conditions. The strategic incorporation of this compound early in a synthetic route allows for the efficient construction of fluorinated analogs of natural products and other bioactive compounds. rsc.orgresearchgate.net

Computational and Theoretical Insights into 3 Fluorocinnamoyl Chloride Reactivity

Quantum Chemical Studies on Electronic Structure and Stability

There is a lack of published Density Functional Theory (DFT) or ab initio calculations specifically investigating the electronic structure, stability, molecular orbital energies (such as HOMO and LUMO), or electrostatic potential maps of 3-Fluorocinnamoyl chloride. While DFT is a common method for studying the structural and electronic properties of molecules, and has been applied to various fluorinated and chlorinated compounds, dedicated studies on this compound are absent.

Mechanistic Elucidation via Computational Modeling

Detailed computational modeling to elucidate reaction mechanisms involving this compound has not been a subject of focused research articles. Consequently, there is no available data on the characterization of transition states for reactions such as nucleophilic substitution or cycloadditions involving this compound. Analysis of reaction energy profiles, which is crucial for understanding reaction kinetics and thermodynamics, is also absent from the scientific literature for this specific molecule.

Theoretical Understanding of Stereocontrol and Enantioselectivity Origins

The origins of stereocontrol and enantioselectivity in reactions are often explored through computational studies that analyze the transition states leading to different stereoisomers. For this compound, there are no available theoretical studies that model its reactions to explain the origins of stereochemical outcomes. Such studies would be essential for the rational design of stereoselective syntheses involving this reagent.

Future Research Directions and Uncharted Avenues for 3 Fluorocinnamoyl Chloride

Exploration of Novel Catalytic Systems for 3-Fluorocinnamoyl Chloride Transformations

The reactivity of this compound is primarily dictated by its acyl chloride functionality and the electrophilic nature of its double bond. smolecule.com Future research should focus on the development of novel catalytic systems to control and expand its reaction scope.

Transition-metal catalysis offers a promising avenue for the functionalization of the cinnamoyl scaffold. beilstein-journals.org While palladium-catalyzed cross-coupling reactions are well-established for aryl halides, their application to acyl chlorides like this compound for transformations beyond simple nucleophilic substitution is an area ripe for exploration. ajol.inforsc.org For instance, the development of catalytic systems that enable the direct arylation or alkylation at the β-position of the cinnamoyl group would provide a powerful tool for creating molecular complexity. Similarly, exploring catalytic cycles involving oxidative addition to the carbon-chlorine bond could open up new pathways for cross-coupling reactions. nih.gov

Photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. researchgate.netmdpi.com The application of photoredox catalysis to this compound could enable novel transformations. For example, the generation of an acyl radical from the acyl chloride moiety could facilitate conjugate additions to a wide range of Michael acceptors. Furthermore, the development of dual catalytic systems, combining photoredox catalysis with transition-metal catalysis, could unlock unprecedented reactivity patterns for this fluorinated building block. nih.gov

Table 1: Potential Catalytic Transformations for this compound

| Catalytic System | Potential Transformation | Desired Outcome |

| Palladium N-Heterocyclic Carbene Complexes | β-Arylation/Alkylation | Direct C-C bond formation at the β-position |

| Nickel/Photoredox Dual Catalysis | Reductive Cross-Coupling | Formation of ketones from various coupling partners |

| Copper-based Catalysts | Trifluoromethylation of the double bond | Introduction of a trifluoromethyl group |

| Organocatalysis (e.g., Isothiourea) | Asymmetric α-Fluorination | Enantioselective synthesis of α-fluoroesters |

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly important in modern organic synthesis. bepls.com Future research on this compound should prioritize the development of more sustainable and environmentally benign synthetic methodologies.

The current synthesis of cinnamoyl chlorides often involves the use of hazardous reagents like thionyl chloride or phosphorus pentachloride. smolecule.com Developing catalytic methods for the direct conversion of 3-fluorocinnamic acid to the corresponding acyl chloride under milder conditions would be a significant advancement. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or bio-derived solvents would reduce the environmental impact of its synthesis and subsequent transformations. bepls.comresearchgate.netsemanticscholar.org

The use of crop-derived products and waste waters as solvents or catalysts in the synthesis of cinnamic acids has been reported and could be extended to its fluorinated derivatives. researchgate.netsemanticscholar.org Additionally, catalyst-aided reactions and the careful selection of solvents are key components of green approaches in organic chemistry. bepls.com The development of solid-supported catalysts could also facilitate catalyst recovery and reuse, further enhancing the sustainability of processes involving this compound.

Advanced Spectroscopic and Kinetic Investigations for Mechanistic Understanding

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and the optimization of existing ones. Advanced spectroscopic and kinetic studies can provide invaluable insights into the transient intermediates and transition states involved in these processes. researchgate.netresearchgate.net

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor the progress of reactions involving this compound in real-time. researchgate.netperkinelmer.com This would allow for the identification of key intermediates and the elucidation of reaction pathways. For instance, monitoring the solvolysis of this compound in different solvents using these techniques could provide detailed information about the influence of solvent polarity and nucleophilicity on the reaction rate and mechanism. smolecule.com

Kinetic studies, including the determination of reaction orders, activation parameters, and isotope effects, can provide quantitative data to support proposed mechanisms. researchgate.net For example, a kinetic study of the reaction of this compound with various nucleophiles could help to quantify the electronic effect of the fluorine substituent on the reactivity of the acyl chloride. Such studies are essential for building a comprehensive understanding of the structure-reactivity relationships of this important building block. perkinelmer.com

Design of New Synthetic Strategies Utilizing the Fluorocinnamoyl Moiety

The 3-fluorocinnamoyl moiety is a valuable pharmacophore, and its incorporation into more complex molecular architectures could lead to the discovery of new bioactive compounds. nih.govacs.orgmdpi.comrsc.org Future research should focus on the design of new synthetic strategies that leverage the unique reactivity of this compound to access novel chemical space.

One promising area is the synthesis of fluorinated heterocyclic compounds. nih.gove-bookshelf.de this compound can serve as a versatile precursor for the construction of various heterocyclic rings, such as pyrazolines, isoxazolines, and pyrimidines, through reactions with binucleophiles. ekb.eg The fluorine atom can significantly influence the biological activity of these heterocycles, making this a fruitful area for drug discovery.

Furthermore, the development of tandem or cascade reactions initiated by the reaction of this compound would be a powerful strategy for the efficient synthesis of complex molecules. For example, a reaction sequence involving an initial nucleophilic acyl substitution followed by an intramolecular cyclization could provide rapid access to polycyclic fluorinated compounds. The design of such strategies requires a deep understanding of the reactivity of the fluorocinnamoyl moiety and the creative application of modern synthetic methodologies.

常见问题

Q. What are the recommended synthetic routes for preparing 3-Fluorocinnamoyl chloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves fluorination of cinnamoyl chloride precursors or direct acylation of 3-fluorocinnamic acid derivatives. Key steps include:

- Fluorination : Use fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Optimize temperature (-20°C to 25°C) to minimize side reactions like overfluorination .

- Acylation : React 3-fluorocinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane, with catalytic DMF. Monitor reaction progress via TLC or in situ IR spectroscopy to detect carbonyl chloride formation (~1800 cm⁻¹) .

- Purification : Distill under reduced pressure (40–60°C, 0.1–1 mmHg) and characterize via ¹⁹F NMR (δ ~ -110 ppm for aryl-F) and HRMS (exact mass: ~172.5 g/mol) .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., coupling patterns for fluorine substitution at C3) and carbonyl carbon (~170 ppm).

- ¹⁹F NMR : Detect fluorine-specific shifts and assess purity (>95% recommended for synthetic intermediates) .

- Chromatography :

- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.

- GC-MS with derivatization (e.g., methanol quench to form methyl ester) for volatile byproduct analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at -20°C in amber glass to prevent hydrolysis. Use moisture-resistant septa for reagent bottles .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use mandatory due to lachrymatory and corrosive properties.

- Spill Management : Neutralize with sodium bicarbonate slurry and adsorb using vermiculite. Avoid aqueous rinses to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with sterically hindered nucleophiles?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or competing pathways (e.g., Friedel-Crafts vs. acylation). Systematic approaches include:

- Design of Experiments (DoE) : Vary solvent (DMF vs. THF), base (Et₃N vs. pyridine), and nucleophile equivalents to map reactivity landscapes.

- Kinetic Studies : Use in situ ¹⁹F NMR to track reaction rates and identify intermediates .

- Meta-Analysis : Apply PRISMA guidelines to review literature, assess methodological biases (e.g., inadequate allocation concealment in reaction trials), and stratify data by experimental conditions .

Q. What strategies mitigate hydrolysis of this compound during prolonged storage or experimental workflows?

- Methodological Answer :

- Stabilization : Add molecular sieves (3Å) to storage containers and pre-dry solvents (e.g., CH₂Cl₂ over CaH₂).

- In Situ Generation : Prepare the acyl chloride immediately before use via acid chloride formation from 3-fluorocinnamic acid, avoiding long-term storage .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) and monitor hydrolytic byproducts (3-fluorocinnamic acid) via LC-MS .

Q. How can computational methods complement experimental studies of this compound’s electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict electrophilicity (LUMO energy), fluorine’s electron-withdrawing effects, and resonance stabilization of the acyl chloride group.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction thermodynamics .

- Docking Studies : If applicable, model interactions with biological targets (e.g., enzyme active sites) to guide functionalization for medicinal chemistry applications .

Q. What are the best practices for synthesizing and characterizing derivatives of this compound in multi-step reactions?

- Methodological Answer :

- Stepwise Monitoring : Use quenching aliquots at each stage (e.g., after acylation, alkylation) for LC-MS or NMR analysis.

- Byproduct Tracking : Employ GC-MS or MALDI-TOF to detect halogen exchange (F/Cl) or dimerization artifacts .

- Reproducibility : Adopt Cochrane Collaboration guidelines for documenting reaction parameters (e.g., stirring rate, inert atmosphere quality) to minimize bias in reported yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。